ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate
Description
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is a synthetic indole-derived compound characterized by a 2-methylindole core linked to an oxoacetamido group and an ethyl acetate moiety.
The compound’s indole scaffold is a hallmark of bioactive molecules, often associated with neuroprotective, anti-proliferative, or enzymatic inhibitory properties . However, specific biological data for this exact compound remain underexplored in the literature.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMUEOLVLWRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Indole Functionalization
A foundational method involves reacting 2-methylindole with oxalyl chloride to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, followed by coupling with ethyl glycinate.
Procedure :
- Indole Activation :
- 2-Methylindole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, yielding 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.
- Critical Note: Excess oxalyl chloride ensures complete conversion, monitored by TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).
- Amide Coupling :
Carbodiimide-Based Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the oxoacetic acid intermediate.
Procedure :
- Acid Preparation :
- Glycinate Conjugation :
- Mitigates side reactions compared to acid chloride routes.
- Compatible with acid-sensitive substrates.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM or THF | Maximizes solubility of indole intermediates |
| Coupling Temperature | 0°C → 25°C | Prevents epimerization |
| Reaction Time | 12–24 hours | Balances conversion vs. degradation |
Side Reactions :
- Prolonged exposure to oxalyl chloride may chlorinate the indole ring.
- Elevated temperatures during coupling promote racemization at the glycine center.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (UV detection at 254 nm).
- Elemental Analysis : Calculated (%) C 62.49, H 5.59, N 9.72; Found C 62.41, H 5.63, N 9.68.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Oxalyl Chloride | 65–72 | 95–97 | Moderate |
| EDCI/HOBt | 70–78 | 97–99 | High |
Recommendations :
- EDCI/HOBt is preferred for large-scale synthesis due to milder conditions.
- Acid chloride routes suit small batches where cost is a constraint.
Industrial and Research Applications
Chemical Reactions Analysis
Indole Alkylation
The 2-methylindole nitrogen is alkylated using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) as the base and solvent. For example:
-
Reagents : 2-methylindole (1.0 g), NaH (60% suspension in mineral oil, 0.37 g), alkyl halide (e.g., n-octyl bromide, 2.82 mL).
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Conditions : Reaction at 60°C for 1 hour, followed by overnight stirring at room temperature .
-
Workup : Extraction with ethyl acetate, washing with NaCl solution, and drying over anhydrous Na₂SO₄ .
Oxoacetamide Formation
The oxoacetamide side chain is introduced via reaction with oxalyl chloride (ClCOCOCl) in tetrahydrofuran (THF) or dichloromethane (DCM):
-
Reagents : Oxalyl chloride (1.2 equivalents), glycine ethyl ester.
-
Conditions : Reaction at 0–25°C for 3 hours under anhydrous conditions .
Coupling and Functionalization
The ethyl glycinate ester moiety is coupled to the indole-oxoacetamide core using carbodiimide reagents (e.g., 1,1′-carbonyldiimidazole):
| Reaction Parameter | Details |
|---|---|
| Solvent | THF or DMF |
| Temperature | Room temperature (25°C) |
| Time | 2–3 hours |
| Yield | 75–85% (based on analogous reactions) |
| Byproducts | Imidazole derivatives, removed via aqueous extraction |
Deprotection and Acid Sensitivity
The ethyl ester group can be hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM cleaves the ester to yield the carboxylic acid .
-
Basic Hydrolysis : NaOH in aqueous THF at 60°C for 6 hours .
Key Spectral Data
Characterization data for related compounds provide insights into structural confirmation:
Reactivity with Nucleophiles
The oxoacetamide group undergoes nucleophilic substitution or addition reactions:
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: : In biological research, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: : In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.
Industry: : In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Adamantane-Substituted Derivatives
Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) feature a bulky adamantane group at the indole’s 2-position.
Fluorinated Indole Derivatives
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate incorporates a fluorine atom at the indole’s 5-position. Fluorination typically increases metabolic stability and binding affinity. This derivative showed potent anti-proliferative activity against cancer cell lines (IC₅₀ = 1.2–3.8 µM) in enzymatic assays .
Cyano-Substituted Analogs
Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (CAS 137515-05-0) introduces a cyano group, which can act as a hydrogen-bond acceptor. This modification alters electronic properties and may enhance reactivity in Michael addition reactions .
Functional Group Modifications
Ester vs. Amide Linkages
- Ethyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate (CAS 199603-85-5) retains the ethyl ester group but lacks the acetamido side chain. Its simpler structure results in lower molecular weight (MW = 235.2 g/mol) and higher solubility in polar solvents compared to the target compound .
- 2-(2-Methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide replaces the ethyl acetate with a morpholine-ethylamide group. This substitution improves water solubility and confers affinity for kinase targets, as evidenced by its use in high-throughput screening assays .
α-Ketoamide vs. Hydrazone Derivatives
Compounds like 3-[(3-methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole (21) incorporate hydrazone moieties instead of α-ketoamides. These derivatives exhibit distinct reactivity, particularly in cyclization reactions, and have been explored as intermediates for heterocyclic drug candidates .
Physicochemical and Spectral Properties
Biological Activity
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is a complex organic compound known for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H22N2O4
Molecular Weight : 382.43 g/mol
CAS Number : 1009666-30-1
The compound features an indole moiety, which is commonly associated with various pharmacological effects. The presence of the oxoacetamido group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several organic reactions, including:
- Condensation Reaction : The reaction between 2-methyl-1H-indole-3-carboxaldehyde and an appropriate amine forms the indole derivative.
- Esterification : The resulting intermediate is then esterified with ethyl acetate under acidic conditions to yield the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that are crucial for cellular function and homeostasis.
Biological Activities
Research has demonstrated a range of biological activities associated with this compound, including:
Antitumor Activity
Studies indicate that indole derivatives exhibit significant antitumor properties. This compound has shown promise in:
- Inhibiting Cancer Cell Proliferation : Experimental results suggest that this compound can reduce the growth of colon and lung cancer cells by inducing apoptosis (programmed cell death) .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings indicate a moderate antimicrobial activity, suggesting potential applications in treating infections .
Antioxidant Activity
The compound's antioxidant capacity has been assessed using DPPH radical scavenging assays, demonstrating its ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Studies
- Case Study on Antitumor Effects : A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
